4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate
Description
The compound 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate is a structurally complex molecule featuring a 4H-pyran-3-yl core substituted with a thiadiazole sulfanyl methyl group and a 2-ethoxynaphthalene carboxylate ester. The 2-ethoxynaphthalene group enhances lipophilicity, which may influence bioavailability and binding interactions. This compound’s synthesis likely involves multi-step reactions, including thioether bond formation between the pyran and thiadiazole units, followed by esterification with the naphthalene derivative, as seen in analogous protocols .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-3-20(29)25-23-26-27-24(35-23)34-13-15-11-17(28)19(12-32-15)33-22(30)21-16-8-6-5-7-14(16)9-10-18(21)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYCYJVHQNNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC4=CC=CC=C43)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs can be categorized based on core heterocyclic rings and substituents:
Key Observations :
- The 2-ethoxynaphthalene substituent provides greater aromatic surface area compared to phenyl or fluorophenyl groups in analogs, which may improve lipophilicity and π-π stacking interactions .
- Unlike hydrazide or cyano-functionalized derivatives (), the target’s propanamido-thiadiazole group introduces a secondary amide, which could modulate solubility and metabolic stability.
Physicochemical Properties
- Lipophilicity : The 2-ethoxynaphthalene group in the target compound likely increases logP compared to phenyl or pyrazole-substituted analogs (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability : Thiadiazole rings are generally thermally stable, but the sulfanyl methyl linkage may be susceptible to oxidative cleavage, a limitation shared with thioether-containing analogs in .
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